molecular formula C22H26N4O B11002247 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B11002247
M. Wt: 362.5 g/mol
InChI Key: KTQSQVCVJISQMO-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one (molecular formula: C₂₂H₂₆N₄O, molecular weight: 362.47 g/mol) is a synthetic propan-1-one derivative featuring a piperazine core substituted with a pyridin-2-yl ethyl group and an indol-3-yl moiety . This compound is structurally characterized by a ketone linker bridging the indole and piperazine moieties, a design common in medicinal chemistry for targeting enzymes or receptors.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H26N4O/c27-22(9-8-18-17-24-21-7-2-1-6-20(18)21)26-15-13-25(14-16-26)12-10-19-5-3-4-11-23-19/h1-7,11,17,24H,8-10,12-16H2

InChI Key

KTQSQVCVJISQMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of tryptamine with a substituted piperazine derivative under controlled conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation, acylation, and substitution reactions due to its nucleophilic nitrogen atoms.

Alkylation

  • Reaction : Secondary amines in the piperazine ring react with alkyl halides or epoxides. For example, in analogs like 4-(4-(4-chlorophenyl)piperazin-1-yl) derivatives, alkylation occurs at the piperazine nitrogen under basic conditions (e.g., Et₃N) .

  • Conditions : Et₃N, HOBt/EDC coupling agents, 0–25°C .

  • Example Product : N-alkylated piperazines with improved solubility or bioactivity.

Acylation

  • Reaction : Acylation with activated esters (e.g., benzoyl chloride) forms amide bonds. Similar reactions are reported for 4-(4-chlorophenyl)piperazin-1-yl benzamide derivatives .

  • Conditions : DCM or THF, room temperature .

  • Example Product : Acylated piperazines with enhanced receptor-binding affinity.

Ketone Group Reactivity

The propan-1-one group participates in nucleophilic additions and reductions.

Reduction to Alcohol

  • Reaction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol. This is observed in analogs like 1-(pyridin-2-yl)propan-1-ol derivatives .

  • Conditions : H₂ (1 atm), Pd-C (10%), methanol, 25°C .

  • Example Product : 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-ol .

Nucleophilic Addition

  • Reaction : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.

  • Conditions : Dry THF, 0°C to reflux .

Indole Ring Modifications

The indole-3-yl group undergoes electrophilic substitution at the C2, C5, or C7 positions.

Electrophilic Substitution

  • Reaction : Nitration, sulfonation, or halogenation occurs under acidic conditions. For example, bromination of indole analogs produces 5-bromo derivatives .

  • Conditions : H₂SO₄/HNO₃ (nitration), Br₂/FeBr₃ (bromination) .

Pyridine Ethyl Group Interactions

The 2-(pyridin-2-yl)ethyl side chain participates in coordination chemistry and hydrogen bonding.

Metal Coordination

  • Reaction : Pyridine’s nitrogen coordinates with transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes. This is seen in iron(III) complexes of pyridine-containing ligands .

  • Conditions : Methanol/water, room temperature .

Cross-Coupling Reactions

The compound’s aryl/heteroaryl groups enable Suzuki or Buchwald-Hartwig couplings.

Suzuki Coupling

  • Reaction : Indole or pyridine boronic acids couple with aryl halides on the piperazine ring. Similar reactions are reported for spiro[indole-pyrrolo] derivatives .

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Key Research Findings

  • Piperazine acylation enhances metabolic stability in analogs like 4-(4-chlorophenyl)piperazin-1-yl benzamide .

  • Ketone reduction to alcohol derivatives improves blood-brain barrier penetration in CNS-targeted drugs .

  • Indole halogenation at C5 increases antibacterial activity in related compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research suggests that derivatives of indole compounds can exhibit antidepressant properties. The structural features of 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one may enhance serotonin receptor binding affinity, potentially leading to the development of new antidepressant medications. In vitro studies have indicated that compounds with similar structures show significant activity against serotonin reuptake transporters, which are critical in mood regulation .

2. Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have indicated that indole-based compounds can target specific signaling pathways involved in tumor growth and metastasis .

3. Antimicrobial Activity

The indole scaffold is known for its antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains. The presence of the piperazine and pyridine groups may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further exploration as an antimicrobial agent .

Pharmacological Insights

1. Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its potential effects on dopamine and serotonin pathways could be explored in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research into similar compounds has shown promise in modulating neuroinflammation and promoting neuroprotection .

2. Pain Management

Given the structural similarities to known analgesics, this compound may be investigated for its pain-relieving properties. Studies on related indole derivatives have revealed their potential to act on pain pathways, suggesting that this compound could provide insights into new analgesic drug development .

Case Studies and Research Findings

Study FocusFindings
Antidepressant Activity Indole derivatives showed increased binding affinity to serotonin receptors, indicating potential antidepressant effects .
Anticancer Research Similar compounds inhibited cancer cell growth in vitro, suggesting mechanisms involving apoptosis and cell cycle regulation .
Antimicrobial Studies The compound exhibited activity against multiple bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The pyridine ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Piperazine Substituent Variations

  • Compound 22 : The nitroimidazole substituent confers antimicrobial properties, as seen in analogs like metronidazole, though activity specifics are unreported here.

Indole Modifications

  • Fluorination: Compound 20’s 5-fluoroindole may reduce oxidative metabolism, extending half-life compared to the non-fluorinated target compound .
  • Positional Isomerism : Compound 16 () uses a 5-fluoroindol-2-yl group, which could alter π-π stacking interactions with target proteins compared to indol-3-yl .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (362.47 g/mol) adheres to Lipinski’s rule (MW < 500), favoring oral bioavailability. Heavier analogs like Compound 20 (513.41 g/mol) may face absorption challenges .
  • Polarity : The pyridine and piperazine in the target compound enhance water solubility, whereas nitroimidazole (Compound 22) and chlorobenzoyl (Compound 20) groups increase lipophilicity .

Biological Activity

The compound 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features a complex structure combining an indole moiety with a piperazine ring and a pyridine substituent. This unique arrangement is hypothesized to contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The indole structure can mimic tryptophan, allowing it to engage with tryptophan-binding sites on proteins, potentially modulating their activity. Additionally, the presence of the piperazine and pyridine groups may enhance binding affinity and specificity towards certain receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound can induce cell death in cancer cells through mechanisms such as apoptosis and methuosis, a form of non-apoptotic cell death characterized by vacuolization.
    • For instance, related compounds have shown effectiveness against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer) .
  • Neuropharmacological Effects :
    • The indole structure is often associated with neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .
  • Anti-inflammatory Properties :
    • Some studies suggest that compounds with similar frameworks may exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer properties of indole derivatives, demonstrating significant cytotoxicity against MCF7 and A549 cells at low concentrations .
Study 2 Explored the neuropharmacological effects of similar indole-piperazine compounds, showing modulation of serotonin receptors .
Study 3 Evaluated anti-inflammatory effects in vitro, revealing decreased production of pro-inflammatory cytokines in treated cells .

Structure-Activity Relationship (SAR)

The structural components of this compound play critical roles in its biological activity:

  • Indole Moiety : Essential for receptor binding and biological activity.
  • Piperazine Ring : Influences solubility and enhances interaction with biological targets.
  • Pyridine Substituent : May contribute to selectivity towards specific enzymes or receptors.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one?

The compound is typically synthesized via amide coupling reactions. For example, similar piperazine-containing analogs are prepared using HOBt (hydroxybenzotriazole) and TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) as coupling agents in anhydrous DMF with triethylamine as a base . Reaction conditions (e.g., temperature, solvent purity, and stoichiometric ratios) must be tightly controlled to avoid side products. Post-synthesis purification often involves column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed after synthesis?

Structural validation relies on a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine/indole ring integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) .
  • Elemental analysis : Validates C, H, N, and O content to confirm purity .

Q. What safety precautions are critical when handling this compound in the lab?

Key safety measures include:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 4°C in dry, dark conditions to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

SAR strategies include:

  • Substituent variation : Modify the indole or pyridine moieties to assess electronic/steric effects on target binding .
  • Bioisosteric replacement : Replace the piperazine ring with morpholine or thiomorpholine to evaluate pharmacokinetic improvements .
  • Functional assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) to correlate structural changes with potency .

Q. What experimental design limitations could arise when studying this compound’s pharmacokinetic properties?

Common pitfalls include:

  • Sample degradation : Prolonged storage or improper handling may lead to compound decomposition, altering bioavailability data. Continuous cooling (e.g., 4°C) during experiments mitigates this .
  • Matrix effects : Biological matrices (e.g., plasma) can interfere with LC-MS quantification. Use internal standards (e.g., deuterated analogs) for accurate measurements .
  • Low solubility : Pre-formulation studies with co-solvents (e.g., DMSO/PEG) or nanocarriers may improve aqueous solubility for in vivo testing .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs. Replicate experiments with independent batches .
  • Impurity interference : Validate compound purity via HPLC (>95%) before biological testing .
  • Off-target effects : Use knockout models or selective inhibitors to confirm target specificity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .
  • Molecular docking : Computational models predict binding interactions with targets like GPCRs or kinases. Validate with mutagenesis studies .
  • CRISPR screening : Genome-wide screens highlight pathways affected by the compound .

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